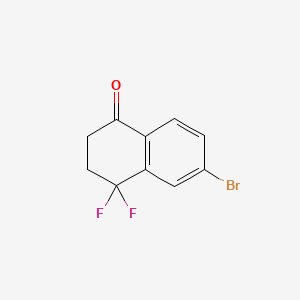
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H7BrF2O. This compound is characterized by the presence of bromine and fluorine atoms attached to a tetrahydronaphthalene ring system. It is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of a tetrahydronaphthalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperature and solvent conditions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction parameters is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways within a given system. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-one include:
- 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
- 3,6-Dibromo-4,5-difluoro-1,2-benzenediamine
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the tetrahydronaphthalene ring, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H7BrF2O |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-6-1-2-7-8(5-6)10(12,13)4-3-9(7)14/h1-2,5H,3-4H2 |
InChI Key |
KMTGNDMDWDPGSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1=O)C=CC(=C2)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)


![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13591960.png)
![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)
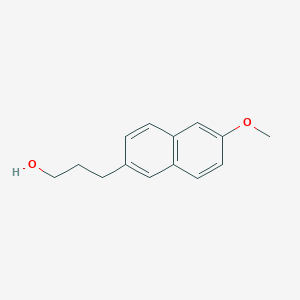
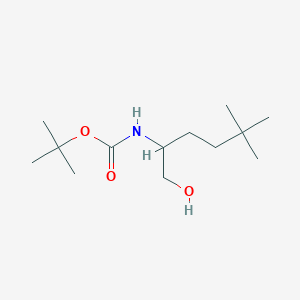
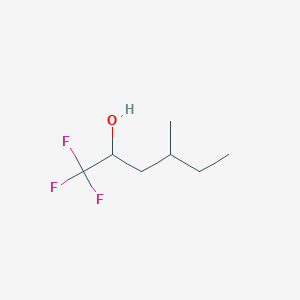
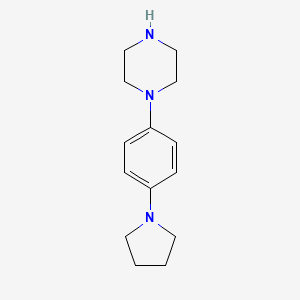

![3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13592002.png)
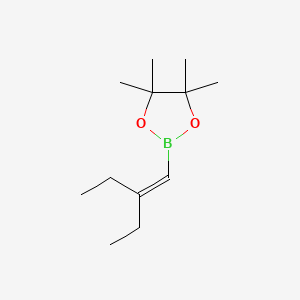

![tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate](/img/structure/B13592026.png)
